

# N → Si transannular dative bond in Methylsilatrane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methylsilatrane

Cat. No.: B1583748

[Get Quote](#)

An In-Depth Technical Guide to the N → Si Transannular Dative Bond in **Methylsilatrane**

For Researchers, Scientists, and Drug Development Professionals

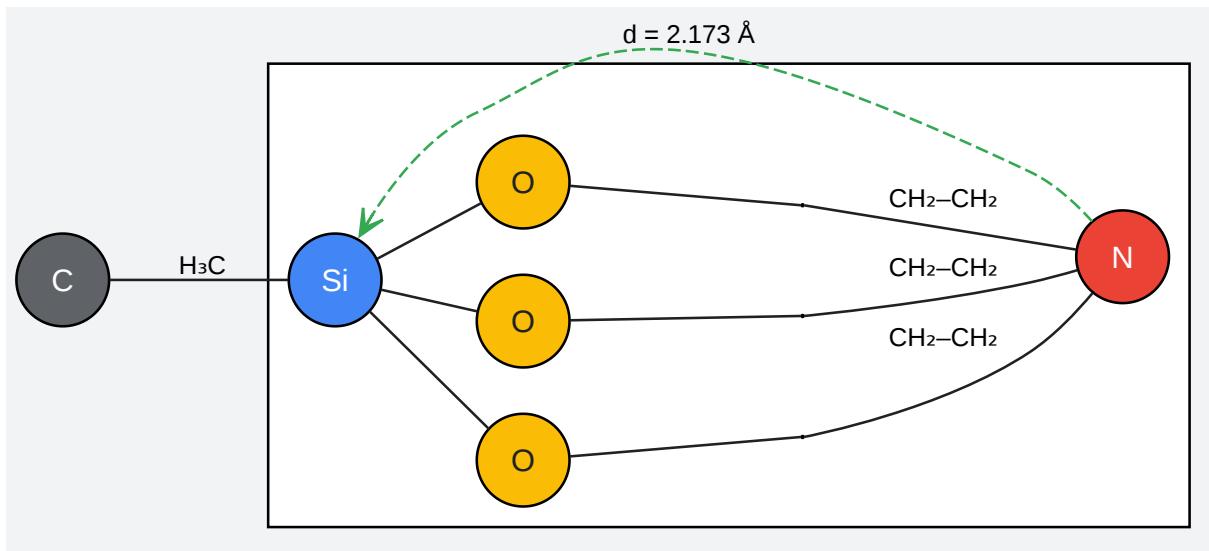
## Introduction

Silatranes are a unique class of tricyclic organosilicon compounds characterized by a hypervalent, pentacoordinate silicon atom. This structural motif arises from a transannular dative bond between a bridgehead nitrogen atom and the silicon atom (N → Si).

**Methylsilatrane** (1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane) serves as a archetypal example for studying this interaction. The N → Si bond significantly influences the molecule's geometry, reactivity, and biological properties, making it a subject of extensive research.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of the N → Si dative bond in **methylsilatrane**, focusing on its structural, spectroscopic, and computational characterization, supplemented with detailed experimental protocols.

## Molecular Structure and Bonding

The defining feature of **methylsilatrane** is the intramolecular dative bond where the nitrogen's lone pair of electrons donates into a vacant orbital of the silicon atom.<sup>[1][2]</sup> This interaction forces the silicon atom into a distorted trigonal-bipyramidal (TBP) geometry. The methyl group and the donor nitrogen atom occupy the axial positions, while the three oxygen atoms lie in the equatorial plane.<sup>[1][2]</sup>


The strength and length of this N → Si bond are highly sensitive to the electronic properties of the substituent on the silicon atom and the physical state of the molecule. Gas-phase electron diffraction studies have shown that the N → Si bond is longer in the gaseous state compared to the solid state, highlighting the influence of crystal packing forces which tend to shorten the bond.<sup>[3]</sup>

## Quantitative Structural Data

The precise geometric parameters of **methylsilatrane** have been determined primarily through single-crystal X-ray diffraction. The key quantitative data are summarized below.

| Parameter                 | Value (Solid State)           | Value (Gas Phase)             |
|---------------------------|-------------------------------|-------------------------------|
| Bond Lengths (Å)          |                               |                               |
| N → Si (dative bond)      | 2.173 <sup>[1]</sup>          | ~2.23 (longer) <sup>[3]</sup> |
| Si-C                      | 1.89 (typical)                | Not specified                 |
| Si-O (average)            | 1.67 (typical) <sup>[4]</sup> | 1.648 <sup>[2]</sup>          |
| N-C (average)             | 1.47 (typical) <sup>[4]</sup> | 1.443 <sup>[2]</sup>          |
| Bond Angles (°)           |                               |                               |
| C-Si-N                    | ~180 (axial-axial)            | Not specified                 |
| O-Si-O (equatorial)       | ~120 (distorted)              | 116.3 <sup>[2]</sup>          |
| N-Si-O (axial-equatorial) | ~82 (distorted)               | 78.8 <sup>[2]</sup>           |

Note: Typical values are derived from closely related silatrane structures in the absence of a complete primary report for **methylsilatrane** under the search scope.



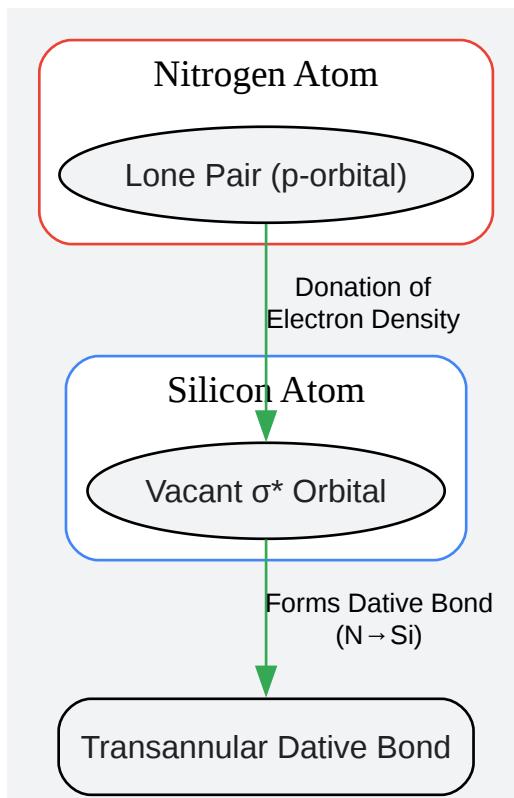
[Click to download full resolution via product page](#)

**Figure 1:** Molecular structure of **methylsilatrane** with the N → Si dative bond.

## Spectroscopic and Computational Characterization

Spectroscopic techniques, particularly NMR, and computational chemistry provide deep insights into the electronic environment and the nature of the N → Si bond.

### NMR Spectroscopy


<sup>15</sup>N and <sup>29</sup>Si NMR spectroscopy are exceptionally sensitive to the electronic environment of the nitrogen and silicon atoms. The chemical shifts are a direct probe of the strength of the N → Si interaction.

| Nucleus          | Chemical Shift ( $\delta$ ) | Solvent     |
|------------------|-----------------------------|-------------|
| <sup>29</sup> Si | -69.7 ppm                   | [D6]DMSO    |
| <sup>15</sup> N  | -352.4 ppm                  | Solid State |

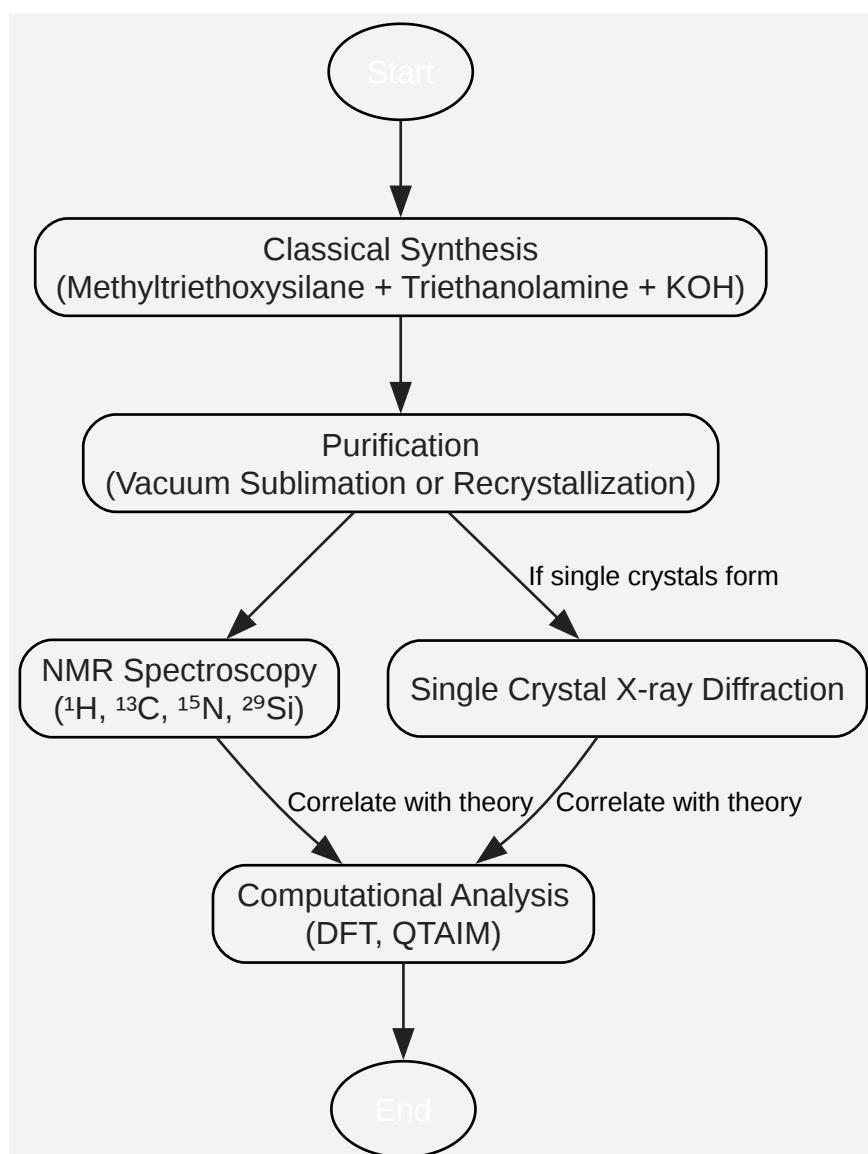
The significant upfield shift of the <sup>29</sup>Si signal compared to tetracoordinate silanes is a hallmark of the pentacoordinate environment. Similarly, the <sup>15</sup>N chemical shift reflects the involvement of the nitrogen lone pair in the dative bond.

## Computational Analysis (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the electron density ( $\rho(r)$ ) and characterize chemical bonds. Analysis at the bond critical point (BCP) between the nitrogen and silicon atoms reveals the nature of the interaction.



[Click to download full resolution via product page](#)


**Figure 2:** Conceptual diagram of  $N \rightarrow Si$  dative bond formation.

| QTAIM Parameter at N-Si BCP                  | Typical Value for Silatranes | Interpretation                                                                         |
|----------------------------------------------|------------------------------|----------------------------------------------------------------------------------------|
| Electron Density ( $\rho(r)$ )               | ~0.05 e/ $a_0^3$             | Low density, indicative of a non-covalent (closed-shell) interaction.[5]               |
| Laplacian of $\rho(r)$ ( $\nabla^2\rho(r)$ ) | Positive (~0.15 e/ $a_0^5$ ) | Positive value signifies charge depletion, characteristic of ionic or dative bonds.[5] |

The low electron density and positive Laplacian at the N → Si bond critical point provide clear evidence that the bond has significant ionic character and is distinct from a traditional covalent bond.<sup>[5]</sup> The bond dissociation energy, while not definitively calculated for **methylsilatrane**, can be estimated from the potential energy density at the BCP and is known to be weaker than typical Si-N covalent bonds. The N → Si bond in 1-hydrosilatrane is estimated to be approximately 5 kcal/mol stronger than in **methylsilatrane**.<sup>[1]</sup>

## Experimental Protocols

The synthesis and characterization of **methylsilatrane** require specific experimental conditions to ensure purity and accurate analysis.



[Click to download full resolution via product page](#)**Figure 3:** Experimental workflow for **methylsilatrane** analysis.

## Classical Synthesis of Methylsilatrane

This protocol describes the synthesis from methyltriethoxysilane and triethanolamine using a base catalyst.

- Reagents and Glassware:

- Methyltriethoxysilane
- Triethanolamine
- Potassium Hydroxide (KOH)
- Anhydrous Toluene
- Anhydrous Hexane
- All glassware must be oven-dried to be free of moisture. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

- Procedure:

1. To a two-necked round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add triethanolamine (1 equivalent) and anhydrous toluene.
2. Add methyltriethoxysilane (1 equivalent) to the solution.
3. Add a catalytic amount of powdered KOH.
4. Heat the reaction mixture to reflux. The ethanol byproduct will be azeotropically removed with toluene and collected in the Dean-Stark trap.
5. Monitor the reaction progress by observing the amount of ethanol collected. The reaction is typically complete within 5-6 hours.

6. Once the reaction is complete, cool the mixture to room temperature.
7. Remove the toluene under reduced pressure using a rotary evaporator.
8. The crude product is a solid. Add a small amount of anhydrous hexane to the solid and stir to wash away any soluble impurities.
9. Isolate the white, crystalline **methylsilatrane** product by filtration. The product can be further purified by recrystallization from a suitable solvent or by vacuum sublimation.

## Single-Crystal X-ray Diffraction (SCXRD) Protocol

This generalized protocol outlines the key steps for determining the molecular structure of small organosilicon compounds like **methylsilatrane**.

- Crystal Selection and Mounting:
  - Select a high-quality, single crystal (typically 0.1-0.3 mm in all dimensions) that is optically clear and free of cracks or defects.
  - Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
- Data Collection:
  - Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a suitable X-ray source (e.g., Mo-K $\alpha$  or Cu-K $\alpha$  radiation) and a detector (e.g., CCD or CMOS).
  - Collect a series of diffraction images (frames) while rotating the crystal through a range of angles. This ensures that all unique reflections are measured.
- Data Processing and Structure Solution:
  - Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections.

- Use the collected data to determine the unit cell parameters and space group of the crystal.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Structure Refinement:
  - Refine the initial structural model against the experimental diffraction data using full-matrix least-squares methods. This process minimizes the difference between the observed structure factors and those calculated from the model.
  - Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
  - The final refined structure provides precise bond lengths, bond angles, and atomic coordinates.

## **<sup>15</sup>N and <sup>29</sup>Si NMR Spectroscopy Protocol**

Acquiring high-quality NMR spectra for these nuclei requires specific considerations due to their low natural abundance, and for <sup>29</sup>Si, long relaxation times ( $T_1$ ) and a negative Nuclear Overhauser Effect (NOE).

- Sample Preparation:
  - Dissolve the purified **methylsilatrane** in a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $[D_6]DMSO$ ) in a standard NMR tube.
  - To shorten the long  $T_1$  relaxation times of <sup>29</sup>Si, a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetone ( $Cr(acac)_3$ ), can be added.
- <sup>29</sup>Si NMR Acquisition:
  - Use a high-field NMR spectrometer equipped with a broadband probe.
  - To counteract the negative NOE which can null or invert the signal, use an inverse-gated decoupling pulse sequence. This sequence applies proton decoupling only during the

acquisition time and not during the relaxation delay.

- Alternatively, use polarization transfer pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT. These sequences transfer magnetization from the abundant  $^1\text{H}$  nuclei to the rare  $^{29}\text{Si}$  nuclei, significantly enhancing sensitivity and allowing for shorter repetition times dictated by the proton  $T_1$ .
- Reference the spectrum to an external standard, typically tetramethylsilane (TMS) at 0.0 ppm.

- $^{15}\text{N}$  NMR Acquisition:
  - $^{15}\text{N}$  also has low natural abundance and sensitivity. Indirect detection methods are preferred.
  - Use a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) or Heteronuclear Single Quantum Coherence (HSQC) experiment. These 2D experiments correlate the  $^{15}\text{N}$  nucleus with nearby protons (typically over 2-3 bonds for HMBC).
  - The chemical shift in the indirect dimension corresponds to the  $^{15}\text{N}$  frequency. This method is far more sensitive than direct 1D detection.
  - Reference the spectrum to an external standard, such as liquid ammonia (0 ppm) or nitromethane (-380.5 ppm).

## Conclusion

The  $\text{N} \rightarrow \text{Si}$  transannular dative bond is the central feature governing the structure and properties of **methylsilatrane**. Its characterization through a combination of X-ray diffraction, multinuclear NMR spectroscopy, and quantum chemical calculations reveals a pentacoordinate silicon center with a bond that exhibits significant ionic character. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers engaged in the study of hypervalent silicon compounds and their potential applications in materials science and drug development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methylsilatrane | 2288-13-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3.3 Critical points in the electron density [ch.ic.ac.uk]
- To cite this document: BenchChem. [N → Si transannular dative bond in Methylsilatrane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583748#n-si-transannular-dative-bond-in-methylsilatrane>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)